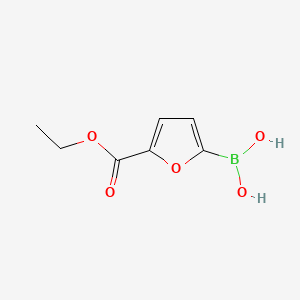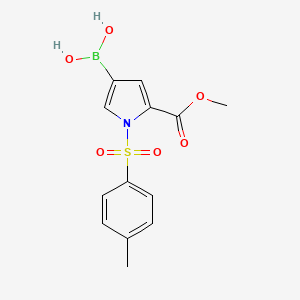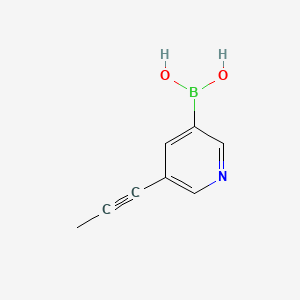
Hexadecanoic-5,5,6,6-D4 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanoic-5,5,6,6-D4 acid is a deuterated fatty acid derivative. It is a modified version of hexadecanoic acid (palmitic acid) where four hydrogen atoms are replaced with deuterium atoms at the 5th and 6th positions. This compound is often used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexadecanoic-5,5,6,6-D4 acid typically involves the deuteration of hexadecanoic acid. One common method is the catalytic hydrogenation of hexadecanoic acid in the presence of deuterium gas. This process requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas used in the reaction is often sourced from heavy water (D2O), and the reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Hexadecanoic-5,5,6,6-D4 acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the carboxylic acid group to a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The deuterium atoms can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Hexadecanoic-5,5,6,6-D4 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetics and pathways of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated drugs, which often have improved stability and efficacy compared to their non-deuterated counterparts.
Mechanism of Action
The mechanism of action of Hexadecanoic-5,5,6,6-D4 acid involves its incorporation into biological systems where it can replace natural fatty acids. The presence of deuterium atoms can alter the metabolic pathways and rates of reactions, providing insights into the role of fatty acids in various physiological processes. The molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase.
Comparison with Similar Compounds
Hexadecanoic acid (Palmitic acid): The non-deuterated version of Hexadecanoic-5,5,6,6-D4 acid.
Deuterated fatty acids: Other fatty acids with deuterium atoms incorporated at different positions.
Uniqueness: this compound is unique due to the specific placement of deuterium atoms, which allows for detailed studies of metabolic pathways and reaction mechanisms. Its stability and resistance to metabolic degradation make it a valuable tool in scientific research.
Properties
IUPAC Name |
5,5,6,6-tetradeuteriohexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-AREBVXNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCC)C([2H])([2H])CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)



